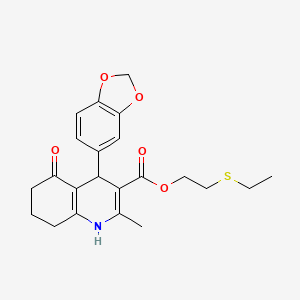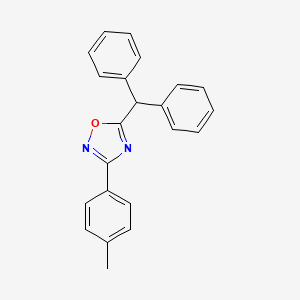
1-(3-cyclohexen-1-ylmethyl)-4-cyclohexylpiperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-cyclohexylpiperazine oxalate, commonly known as CPP, is a chemical compound that has been studied for its potential use in scientific research. CPP is a selective agonist of the sigma-1 receptor, a protein found in the central nervous system.
Mécanisme D'action
CPP acts as a selective agonist of the sigma-1 receptor, a protein found in the central nervous system. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor by CPP has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, TRPV1 receptors, and voltage-gated calcium channels.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective and analgesic effects, CPP has been shown to increase locomotor activity and reduce anxiety-like behavior in rats. CPP has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP in lab experiments is its selective agonism of the sigma-1 receptor, which allows for more specific investigation of the receptor's functions. However, one limitation is that CPP has relatively low potency and efficacy compared to other sigma-1 receptor agonists, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on CPP. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in the treatment of psychiatric disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of CPP and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 3-cyclohexen-1-ylmethylamine with cyclohexylpiperazine in the presence of oxalic acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
CPP has been studied for its potential use in various scientific research applications, including neuroprotection, pain management, and addiction treatment. In neuroprotection research, CPP has been shown to protect neurons from damage caused by ischemia, oxidative stress, and excitotoxicity. In pain management research, CPP has been shown to have analgesic effects in animal models of neuropathic pain. In addiction treatment research, CPP has been shown to reduce cocaine self-administration in rats.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2.C2H2O4/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17;3-1(4)2(5)6/h1,3,16-17H,2,4-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCVXARBGXELDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4900483.png)
amino]-1-piperidinecarboxylate](/img/structure/B4900491.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900508.png)
![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)

![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4900533.png)
![[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4900538.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)
![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)
